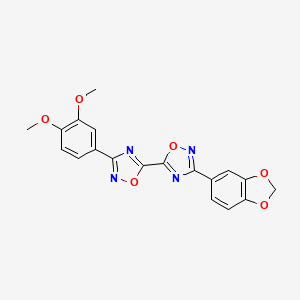
3-(1,3-Benzodioxol-5-yl)-3'-(3,4-dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzodioxol-5-yl)-3’-(3,4-dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole is a complex organic compound featuring a unique structure that includes a benzodioxole ring, a dimethoxyphenyl group, and a bi-1,2,4-oxadiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-3’-(3,4-dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Dimethoxyphenyl Group: This involves the methylation of hydroxy groups on a phenyl ring using reagents like dimethyl sulfate or methyl iodide.
Construction of the Bi-1,2,4-Oxadiazole Core: This step often involves the reaction of nitrile oxides with amidoximes under controlled conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole rings, potentially opening them to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and dimethoxyphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and partially reduced oxadiazole derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(1,3-Benzodioxol-5-yl)-3’-(3,4-dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mecanismo De Acción
The mechanism by which 3-(1,3-Benzodioxol-5-yl)-3’-(3,4-dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and dimethoxyphenyl groups can engage in π-π stacking and hydrogen bonding, facilitating binding to biological macromolecules. The oxadiazole rings may participate in electron transfer processes, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group, potentially altering its electronic properties and biological activity.
3-(3,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Similar but without the benzodioxole ring, which may affect its binding affinity and specificity.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-3’-(3,4-dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole is unique due to the combination of its structural motifs, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from drug development to materials science.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O6/c1-24-12-5-3-10(7-14(12)25-2)16-20-18(28-22-16)19-21-17(23-29-19)11-4-6-13-15(8-11)27-9-26-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQKJWFSQCACSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-chlorobenzyl)sulfanyl]-N-[(methoxyimino)methyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2443744.png)
![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B2443747.png)


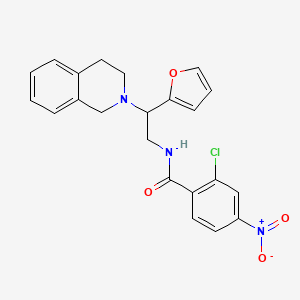
![(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide](/img/structure/B2443754.png)
![Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2443756.png)
![3-(BENZENESULFONYL)-N,N-DIMETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-SULFONAMIDE](/img/structure/B2443757.png)
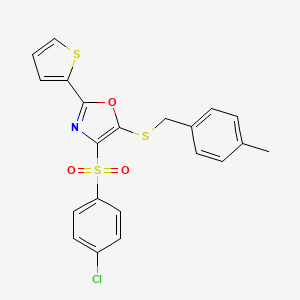
![9-(3,4-dimethylphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
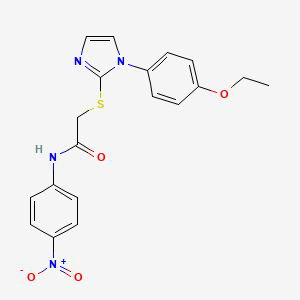
![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-enamide](/img/structure/B2443764.png)
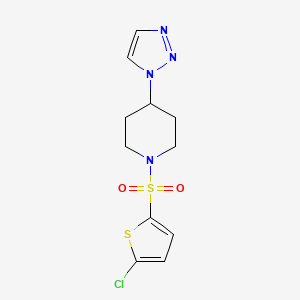
![7-methyl-1-[(3-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2443767.png)
